![molecular formula C19H22O B15209022 1,2,3,4,6,7,9-Heptamethyldibenzo[b,d]furan CAS No. 62787-24-0](/img/structure/B15209022.png)
1,2,3,4,6,7,9-Heptamethyldibenzo[b,d]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,6,7,9-Heptamethyldibenzo[b,d]furan is a synthetic organic compound belonging to the dibenzofuran family This compound is characterized by its unique structure, which includes seven methyl groups attached to the dibenzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,6,7,9-Heptamethyldibenzo[b,d]furan typically involves the alkylation of dibenzofuran with methylating agents under controlled conditions. One common method is the Friedel-Crafts alkylation, where dibenzofuran is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,6,7,9-Heptamethyldibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially or fully hydrogenated derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the aromatic ring positions not occupied by methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Hydrogenated derivatives.
Substitution: Nitro compounds, halogenated derivatives.
Scientific Research Applications
1,2,3,4,6,7,9-Heptamethyldibenzo[b,d]furan has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 1,2,3,4,6,7,9-Heptamethyldibenzo[b,d]furan depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of multiple methyl groups can influence its binding affinity and specificity, leading to distinct biological effects. The exact molecular pathways involved are subject to ongoing research and may vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,d]furan: The parent compound without methyl substitutions.
1,2,3,4,6,7-Hexamethyldibenzo[b,d]furan: A similar compound with six methyl groups.
1,2,3,4,6,7,8-Heptamethyldibenzo[b,d]furan: Another heptamethylated derivative with a different substitution pattern.
Uniqueness
1,2,3,4,6,7,9-Heptamethyldibenzo[b,d]furan is unique due to its specific methylation pattern, which can influence its chemical reactivity and physical properties. This distinct structure may result in unique applications and advantages over other similar compounds, particularly in fields such as material science and medicinal chemistry.
Properties
CAS No. |
62787-24-0 |
|---|---|
Molecular Formula |
C19H22O |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
1,2,3,4,6,7,9-heptamethyldibenzofuran |
InChI |
InChI=1S/C19H22O/c1-9-8-10(2)16-17-14(6)12(4)13(5)15(7)19(17)20-18(16)11(9)3/h8H,1-7H3 |
InChI Key |
FHFIOVFCZNHBGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C3=C(C(=C(C(=C3OC2=C1C)C)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-1-(3-methyl-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)propan-1-one](/img/structure/B15208940.png)
![N-([1,1'-Biphenyl]-2-yl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B15208941.png)
![3,3-Dibromo-5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B15208947.png)
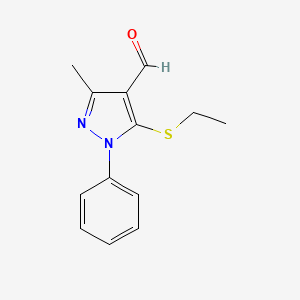
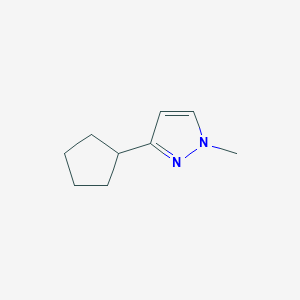
![5-[(Acetyloxy)methyl]-3-phenyl-1,2-oxazole-4-carboxylic acid](/img/structure/B15208966.png)

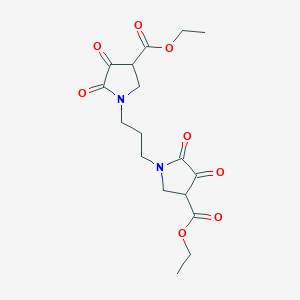
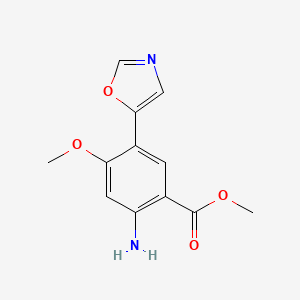

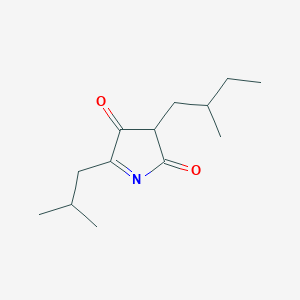
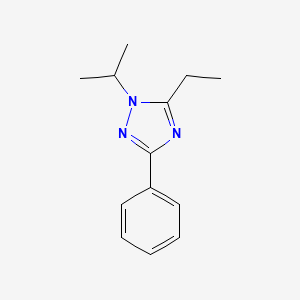
![2-(Chloromethyl)-6-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B15209021.png)
![4-[(3,7-Dichloroquinoline-8-carbonyl)amino]butanoic acid](/img/structure/B15209043.png)
